tert-Butyl methyl(3-methylpyridin-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-6-8-13-10(9)14(5)11(15)16-12(2,3)4/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUKNLSIBNNSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675160 | |
| Record name | tert-Butyl methyl(3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-60-9 | |
| Record name | tert-Butyl methyl(3-methylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-Butyl methyl(3-methylpyridin-2-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a tert-butyl group and a pyridine moiety, is being investigated for its applications in drug discovery and development. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 220.27 g/mol. The structure includes:
- tert-butyl group : Enhances lipophilicity.
- methyl group : Contributes to steric effects.
- 3-methylpyridine : Affects the compound's interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to various biochemical effects. Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.
Neuroprotective Effects
Some derivatives of this compound have shown protective effects in neurodegenerative disease models, indicating potential utility in treating conditions like Alzheimer's disease. The mechanism may involve inhibition of amyloid beta aggregation, which is a hallmark of Alzheimer's pathology .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Synthesis and Reaction Pathways
The synthesis of this compound typically involves the reaction of 3-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The general reaction conditions include dichloromethane as a solvent at room temperature to optimize yield and purity.
Synthetic Route:
- Starting Materials : 3-methylpyridine, tert-butyl chloroformate.
- Reagents : Triethylamine (base), dichloromethane (solvent).
- Conditions : Room temperature.
Scientific Research Applications
Chemical Synthesis
tert-Butyl methyl(3-methylpyridin-2-yl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in the development of more complex molecules. It is commonly used in the synthesis of pharmaceuticals and specialty chemicals .
Research has indicated that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer progression. This suggests its potential use in cancer therapy .
- Neuroprotective Effects : Preliminary studies indicate that this compound may protect against neurodegenerative diseases by inhibiting amyloid beta aggregation, which is critical in Alzheimer's disease pathology .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains, indicating its potential as a new antibiotic candidate.
Medicinal Chemistry
The compound is under investigation for its therapeutic applications, particularly in drug discovery. Its ability to modulate biological targets makes it a candidate for developing new drugs aimed at treating various diseases, including cancer and neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound demonstrated its effectiveness in inhibiting specific kinases involved in tumor growth. The results indicated that the compound could potentially be developed into a therapeutic agent for cancer treatment .
Case Study 2: Neuroprotection
In vitro studies have shown that derivatives of this compound can protect astrocytes from amyloid beta-induced toxicity. This suggests a mechanism by which the compound may exert neuroprotective effects, making it relevant for Alzheimer's disease research .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves:
Starting Materials :
- 3-methylpyridine
- tert-butyl chloroformate
Reagents :
- Triethylamine (as a base)
Solvent :
- Dichloromethane
Conditions :
- Room temperature
This synthetic route allows for high yields and purity of the desired product, facilitating its use in further applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl methyl(3-methylpyridin-2-yl)carbamate and analogous pyridine-carbamate derivatives:
Key Comparisons
Structural Variations: Substituent Position: The position of methyl groups on the pyridine ring significantly impacts electronic properties. For example, 3-methylpyridin-2-yl (baseline compound) vs. Functional Groups: Hydroxymethyl (CAS 877593-11-8) and methoxy (CAS 1105675-60-2) substituents enhance solubility but may reduce membrane permeability compared to the baseline compound . Heterocyclic Core: Replacing pyridine with pyrimidine (CAS 1799420-92-0) introduces fluorine and hydroxy groups, increasing molecular weight and bioactivity but also toxicity .
Synthesis and Reactivity: The baseline compound is synthesized via reductive amination or Boc-protection strategies, similar to methods described for tert-butyl (4-(((3-methylpyridin-2-yl)methyl)amino)butyl)carbamate (52–63% yield, ) . Fluorinated analogs (e.g., CAS 1799420-92-0) require specialized handling due to hazards like respiratory irritation .
Applications :
- The baseline compound’s tert-Boc group enables stable intermediates for anti-HIV CXCR4 antagonists (e.g., ) .
- Compounds with hydroxyl or methoxy groups (e.g., CAS 877593-11-8, 1105675-60-2) are prioritized for CNS drugs due to improved blood-brain barrier penetration .
Research Findings and Data Analysis
Crystallographic and Structural Insights
- Tools like SHELX and Mercury () are critical for analyzing bond lengths and angles in carbamate derivatives. For example, tert-butyl groups in the baseline compound contribute to crystallographic stability, as seen in small-molecule refinement workflows .
- Pyridine ring planarity differs between analogs: 3-methylpyridin-2-yl derivatives exhibit slight distortion compared to unsubstituted pyridines, affecting ligand-receptor interactions .
Thermodynamic and Kinetic Data
- Solubility : Hydroxymethyl-substituted analogs (CAS 877593-11-8) show 2–3× higher aqueous solubility than the baseline compound due to polar groups .
- Stability: The tert-Boc group in the baseline compound enhances stability under basic conditions (pH > 9), whereas deprotection in 2-(N-Boc-Amino)-3-methylpyridine (CAS 138343-75-6) occurs rapidly under acidic conditions .
Preparation Methods
Reductive Amination Approach
A prominent method involves reductive amination between an amine and 3-methylpicolinaldehyde (3-methylpyridine-2-carboxaldehyde), followed by carbamate protection:
- Step 1: Preparation of 3-methylpicolinaldehyde by formylation of 2-bromo-3-methylpyridine using DMF as a formylating agent.
- Step 2: Reductive amination of 3-methylpicolinaldehyde with a suitable amine (e.g., tert-butyl (4-aminobutyl)carbamate) in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
- Step 3: Acidic cleavage of the Boc (tert-butoxycarbonyl) protecting group if necessary to yield the free amine or further derivatization.
This method has been reported to yield the desired carbamate derivatives efficiently and with good purity, suitable for subsequent synthetic steps.
Carbamate Formation via Carbamoyl Chlorides and Base-Mediated Coupling
Another method involves direct carbamoylation of the 3-methylpyridin-2-yl amine using tert-butyl methylcarbamate derivatives or carbamoyl chlorides in the presence of bases:
- Dissolution of the amine precursor in anhydrous organic solvents (such as tetrahydrofuran or diethyl ether).
- Addition of a strong base (e.g., sodium hydride) at low temperature (-10 to 5 °C) under inert atmosphere.
- Dropwise addition of tert-butyl methylcarbamate chloride or equivalent carbamoyl chloride.
- Stirring and gradual warming to room temperature or slightly elevated temperature (25–60 °C) for 1–3 hours to complete the reaction.
- Filtration and purification steps including crystallization from mixed solvents (e.g., isopropyl ether and n-heptane) to obtain high-purity product.
This method is noted for its simplicity, safety, and scalability for industrial production, with yields and purity optimized by controlling molar ratios and reaction conditions.
Detailed Reaction Conditions and Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Anhydrous THF, methyl-THF, diethyl ether | Choice affects solubility and reaction rate |
| Base | Sodium hydride (NaH) | Used in 2–4 equivalents relative to amine |
| Temperature (initial) | -10 to 5 °C | To control reactivity during base addition |
| Temperature (reaction) | 25 to 60 °C | For carbamoylation reaction |
| Reaction time | 1 to 3 hours | Monitored by TLC or HPLC |
| Molar ratios (amine:base) | 1:2 to 1:4 | Excess base ensures complete deprotonation |
| Molar ratios (amine:carbamoyl chloride) | 1:1 to 1:2 | Stoichiometric balance critical for yield |
| Work-up | Filtration, aqueous wash, crystallization | Use of diatomite filtration and solvent mixtures |
Purification Techniques
- After reaction completion, the mixture is filtered through diatomaceous earth (diatomite) to remove insoluble impurities.
- The organic phase is washed with purified water and sometimes with brine or salt solutions to remove residual inorganic salts.
- Drying over anhydrous sodium sulfate is employed before solvent removal.
- Crystallization is typically performed from mixed solvents such as isopropyl ether and n-heptane to enhance purity and yield.
- Final drying under vacuum yields the high-purity tert-butyl methyl(3-methylpyridin-2-yl)carbamate as a crystalline solid.
Research Findings and Industrial Relevance
- The use of sodium hydride as a base in anhydrous conditions ensures efficient deprotonation and subsequent carbamoylation.
- Low-temperature addition of carbamoyl chloride minimizes side reactions and degradation.
- Crystallization conditions are critical for obtaining a product suitable for pharmaceutical intermediates.
- The described methods have been successfully scaled up for industrial manufacturing with reproducible yields and purity.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | Reductive amination with 3-methylpicolinaldehyde, Boc protection | Mild conditions, good selectivity | Requires careful control of reducing agent |
| Carbamoyl Chloride Coupling | Base-mediated carbamoylation with NaH and carbamoyl chloride | Scalable, high purity, robust | Requires strict anhydrous conditions and inert atmosphere |
| Purification | Filtration, aqueous washing, crystallization | High purity product | Multiple solvent exchanges needed |
Q & A
Q. What are the standard synthetic routes for tert-Butyl methyl(3-methylpyridin-2-yl)carbamate, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base like triethylamine under inert conditions at low temperatures (0–5°C) minimizes side reactions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to chloroformate) and using anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of analytical techniques:
- HPLC/MS : Confirm molecular weight (C₁₂H₁₈N₂O₂; theoretical MW: 238.29 g/mol) and detect impurities.
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and pyridinyl protons (δ 6.8–8.5 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL .
Q. What safety precautions are critical during handling?
While specific toxicity data for this compound is limited, structurally similar carbamates require:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do steric effects influence the reactivity of the tert-butyl carbamate group in substitution reactions?
The bulky tert-butyl group hinders nucleophilic attack at the carbonyl carbon, directing reactivity toward the pyridinyl ring. For example, chlorination at the pyridine 4-position proceeds via electrophilic substitution (e.g., using POCl₃) at 80°C with 70–85% yield. Competitive pathways can arise if the tert-butyl group is destabilized by acidic conditions, leading to carbamate cleavage .
Q. What contradictions exist in reported biological activities of analogous carbamates, and how can they be resolved?
For example, tert-butyl (4-chloropyrimidin-2-yl)carbamate shows β-secretase inhibition (IC₅₀: 1.2 µM), while its pyridine analog exhibits weaker activity (IC₅₀: 8.7 µM) due to reduced π-stacking with aromatic enzyme residues . Discrepancies in literature may stem from assay conditions (e.g., pH, co-solvents). Validate findings using orthogonal assays (e.g., SPR for binding kinetics) and control for hydrolytic stability.
Q. How can computational modeling guide the design of derivatives with enhanced enzyme inhibition?
- Docking studies : Use AutoDock Vina to predict binding poses in target enzymes (e.g., acetylcholinesterase). The pyridinyl nitrogen often forms hydrogen bonds with catalytic serine residues.
- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For instance, electron-withdrawing groups at the pyridine 4-position improve inhibition by 3-fold .
Q. What advanced techniques characterize degradation products under hydrolytic stress?
- LC-HRMS : Identify hydrolysis products like 3-methylpyridin-2-amine (MW: 108.14 g/mol) and tert-butanol.
- Kinetic studies : Monitor degradation at pH 2–12 using UV-Vis spectroscopy. Hydrolysis follows pseudo-first-order kinetics (t₁/₂: 48 hrs at pH 7.4; 2 hrs at pH 1.0) .
Methodological Considerations
Q. How to resolve crystallographic disorder in tert-butyl groups during structure refinement?
In SHELXL, apply ISOR and DELU restraints to model thermal motion anisotropy and prevent overfitting. For severe disorder, split the tert-butyl group into two conformers with occupancy ratios refined against Fo-Fc maps .
Q. What strategies mitigate low yields in multi-step syntheses?
- Intermediate trapping : Use Boc-protected amines to stabilize reactive intermediates.
- Flow chemistry : Improve reproducibility for exothermic steps (e.g., chloroformate reactions) by controlling residence time and temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
